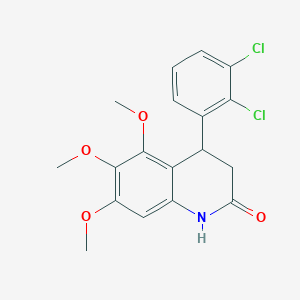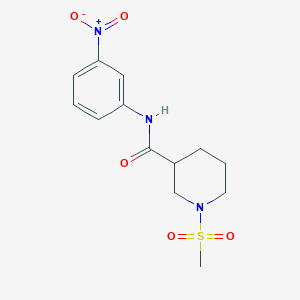
N-(6-chloro-1,3-benzothiazol-2-yl)-2-propoxybenzamide
Overview
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-2-propoxybenzamide, also known as BPTES, is a potent and selective inhibitor of glutaminase 1 (GLS1). GLS1 is an enzyme that converts glutamine to glutamate, which is an important neurotransmitter and an essential source of energy for cancer cells. BPTES has been shown to have anticancer properties and is being studied as a potential therapeutic agent.
Mechanism of Action
N-(6-chloro-1,3-benzothiazol-2-yl)-2-propoxybenzamide binds to the active site of GLS1 and inhibits its activity. GLS1 is an enzyme that catalyzes the conversion of glutamine to glutamate, which is an important neurotransmitter and an essential source of energy for cancer cells. By inhibiting GLS1, N-(6-chloro-1,3-benzothiazol-2-yl)-2-propoxybenzamide reduces the production of glutamate and impairs the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-(6-chloro-1,3-benzothiazol-2-yl)-2-propoxybenzamide has been shown to have anticancer properties in various cancer models. It inhibits the growth and survival of cancer cells by reducing the production of glutamate. N-(6-chloro-1,3-benzothiazol-2-yl)-2-propoxybenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(6-chloro-1,3-benzothiazol-2-yl)-2-propoxybenzamide has been shown to sensitize cancer cells to other chemotherapy agents, such as cisplatin and doxorubicin.
Advantages and Limitations for Lab Experiments
N-(6-chloro-1,3-benzothiazol-2-yl)-2-propoxybenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of GLS1, which makes it a valuable tool for studying the role of glutaminase in cancer cells. N-(6-chloro-1,3-benzothiazol-2-yl)-2-propoxybenzamide has also been shown to have low toxicity in normal cells, which makes it a promising therapeutic agent. However, N-(6-chloro-1,3-benzothiazol-2-yl)-2-propoxybenzamide has some limitations. It has poor solubility in water, which makes it difficult to administer in vivo. Additionally, N-(6-chloro-1,3-benzothiazol-2-yl)-2-propoxybenzamide has a short half-life, which limits its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for the study of N-(6-chloro-1,3-benzothiazol-2-yl)-2-propoxybenzamide. One direction is to develop more potent and selective inhibitors of GLS1. Another direction is to investigate the use of N-(6-chloro-1,3-benzothiazol-2-yl)-2-propoxybenzamide in combination with other chemotherapy agents to improve its efficacy. Additionally, the development of new delivery methods for N-(6-chloro-1,3-benzothiazol-2-yl)-2-propoxybenzamide could improve its effectiveness as a therapeutic agent. Finally, further studies are needed to understand the mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-2-propoxybenzamide and its potential role in cancer therapy.
Scientific Research Applications
N-(6-chloro-1,3-benzothiazol-2-yl)-2-propoxybenzamide has been extensively studied as a potential anticancer agent. It has been shown to selectively inhibit GLS1, which is overexpressed in many types of cancer cells. By inhibiting GLS1, N-(6-chloro-1,3-benzothiazol-2-yl)-2-propoxybenzamide reduces the production of glutamate and impairs the growth and survival of cancer cells. N-(6-chloro-1,3-benzothiazol-2-yl)-2-propoxybenzamide has been tested in vitro and in vivo in various cancer models, including breast cancer, prostate cancer, and glioblastoma.
properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-2-9-22-14-6-4-3-5-12(14)16(21)20-17-19-13-8-7-11(18)10-15(13)23-17/h3-8,10H,2,9H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHZLRHIRKDUMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-propoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4195172.png)
![methyl 4-(5-{[(4-chlorophenyl)amino]carbonyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)benzoate](/img/structure/B4195180.png)
![4-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B4195190.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide](/img/structure/B4195196.png)
![methyl ({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)(phenyl)acetate](/img/structure/B4195204.png)
![1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-5-nitro-1H-benzimidazole](/img/structure/B4195212.png)
![N-(4-methoxyphenyl)-2-{[(2-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4195214.png)
![3-chloro-2-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4195215.png)


![N-(3-chloro-4-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4195257.png)